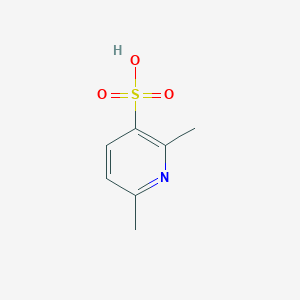

2,6-Dimethylpyridine-3-sulfonic acid

Description

Overview of Pyridine (B92270) Sulfonic Acids in Heterocyclic Chemistry

Pyridine sulfonic acids are a class of organic compounds characterized by a pyridine ring functionalized with one or more sulfonic acid (-SO₃H) groups. The pyridine ring is an electron-deficient aromatic system, which makes direct electrophilic substitution, such as sulfonation, challenging to achieve. wikipedia.org The nitrogen atom in the ring is basic and withdraws electron density, deactivating the ring towards electrophiles. pearson.com

Despite the synthetic challenges, pyridine sulfonic acids are valuable building blocks in organic synthesis. guidechem.com They serve as versatile intermediates for creating a wide range of more complex heterocyclic compounds. Their applications are diverse, finding use as precursors in the synthesis of specialty dyes, agrochemicals, and pharmaceutical agents. nbinno.com The presence of both a basic pyridine nitrogen and an acidic sulfonic acid group imparts zwitterionic character, influencing their solubility and reactivity. These compounds are generally white crystalline solids, often soluble in water and other polar solvents. guidechem.com

In synthetic chemistry, the sulfonic acid group can act as a leaving group in nucleophilic substitution reactions or be transformed into other functional groups, such as sulfonamides, which are a critical class of compounds in medicinal chemistry. eurjchem.com Furthermore, pyridine sulfonic acids can be utilized in the development of catalysts and functional materials. nbinno.com

Significance of 2,6-Dimethylpyridine-3-sulfonic Acid as a Model Compound

The study of this compound provides insights into how substitution patterns on the pyridine ring affect the process of sulfonation and the properties of the resulting product. The methyl groups are electron-donating, which can influence the regioselectivity of electrophilic substitution reactions. Research on the sulfonation of 2,6-lutidine and the characterization of its derivatives, including this compound, contributes to a deeper understanding of reaction mechanisms in heterocyclic chemistry. acs.org The well-defined structure of this compound makes it an excellent substrate for crystallographic and spectroscopic studies, providing precise data on bond lengths, angles, and intermolecular interactions in sulfonated heterocyclic systems.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 87655-41-2 chemicalbook.com |

| Molecular Formula | C₇H₉NO₃S synchem.de |

| Molecular Weight | 187.22 g/mol synchem.de |

| Synonyms | 2,6-Lutidine-3-sulfonic acid, 3-Pyridinesulfonic acid, 2,6-dimethyl- epa.gov |

This table is interactive. You can sort and filter the data.

Historical Context of Sulfonated Pyridine Derivatives

The investigation of sulfonated pyridine derivatives has a history stretching back to the late 19th century. The direct sulfonation of pyridine is notably difficult due to the electron-deficient nature of the pyridine ring. wikipedia.org One of the earliest documented attempts was by O. Fischer in 1882, who successfully sulfonated pyridine using concentrated sulfuric acid at very high temperatures (300°C to 350°C) over a 24-hour period, isolating pyridine-3-sulfonic acid with a 50% yield. google.com

These harsh conditions, involving high temperatures and prolonged reaction times, highlighted the inertness of the pyridine ring to electrophilic attack. google.comgoogle.com Subsequent research focused on developing milder and more efficient methods. A significant breakthrough came in 1943 when it was discovered that the addition of mercuric sulfate (B86663) as a catalyst could lower the required reaction temperature to 230°C and increase the yield of pyridine-3-sulfonic acid. google.comresearchgate.net This catalytic approach represented a major advancement, though it introduced challenges related to the removal of the toxic heavy metal catalyst. google.com

Over the decades, chemists have continued to refine the synthesis of pyridine sulfonic acids, exploring different sulfonating agents and reaction pathways to improve yields, regioselectivity, and environmental compatibility. google.comchemistryviews.orgchemrxiv.org Modern methods include the sulfonation of pre-functionalized pyridines, such as chloropyridines, followed by subsequent chemical transformations to yield the desired sulfonic acid derivative, avoiding some of the issues associated with direct sulfonation. google.comgoogle.com This historical progression illustrates the persistent efforts to overcome the inherent challenges of pyridine chemistry and to harness the synthetic potential of its sulfonated derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-3-4-7(6(2)8-5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFGITBDEIUSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578093 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87655-41-2 | |

| Record name | 2,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Derivatization of 2,6 Dimethylpyridine 3 Sulfonic Acid

Direct Sulfonation Routes to 2,6-Dimethylpyridine-3-sulfonic Acid

Direct sulfonation of the 2,6-dimethylpyridine (B142122) (2,6-lutidine) ring is a challenging yet desirable approach for the synthesis of this compound. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic aromatic substitution, and the presence of two methyl groups introduces steric hindrance and further influences the regioselectivity of the reaction.

Regioselective Functionalization Strategies

Achieving regioselectivity in the direct sulfonation of 2,6-dimethylpyridine is a significant hurdle. Electrophilic substitution on the pyridine ring generally favors the 3-position (meta-position) as the intermediates for substitution at the 2- and 4-positions are destabilized by the adjacent positively charged nitrogen atom. However, the directing effects of the two methyl groups at the 2- and 6-positions must also be considered.

While direct sulfonation of unsubstituted pyridine with fuming sulfuric acid at high temperatures yields pyridine-3-sulfonic acid, the conditions required are harsh. For 2,6-dimethylpyridine, these harsh conditions can lead to a mixture of products or decomposition. Research into regioselective C-H functionalization of pyridines has explored pre-activation of the pyridine ring. One such strategy involves activation with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a nucleophilic sulfinic acid salt. google.comresearchgate.net This approach has been successful in achieving C4-selective sulfonylation of pyridine itself, with the choice of base playing a crucial role in directing the regioselectivity. google.comresearchgate.net However, the application of this specific methodology to 2,6-dimethylpyridine to achieve 3-sulfonylation has not been extensively reported, and the directing effects of the two methyl groups would need to be overcome to favor the 3-position over the sterically less hindered 4-position.

Catalyst Development for Enhanced Sulfonation Efficiency

To enhance the efficiency and selectivity of sulfonation reactions on deactivated rings like pyridine, various catalysts have been investigated. For the sulfonation of 2-phenylpyridines, ruthenium(II) complexes have been shown to catalyze meta-sulfonation with sulfonyl chlorides. scispace.comacs.orgkcl.ac.uk This catalytic process is believed to proceed through the formation of a stable Ru-Caryl σ-bond, which directs the electrophilic aromatic substitution to the meta-position relative to the chelating group. scispace.comacs.orgkcl.ac.uk While this demonstrates the potential of transition metal catalysis to control regioselectivity in pyridine functionalization, specific catalyst systems developed for the direct sulfonation of 2,6-dimethylpyridine to yield the 3-sulfonic acid are not widely documented in the scientific literature. The development of catalysts that can effectively activate the C-H bond at the 3-position of 2,6-dimethylpyridine while overcoming the deactivating effect of the nitrogen and the steric hindrance of the methyl groups remains an area for further research.

Synthesis via Precursor Modification and Transformation

Given the challenges associated with the direct sulfonation of 2,6-dimethylpyridine, multi-step synthetic routes involving the modification of functionalized precursors offer a more controlled and often higher-yielding approach to this compound.

Oxidation and Functionalization of 2,6-Dimethylpyridine

One common strategy involves the initial oxidation of the methyl groups of 2,6-dimethylpyridine. This transformation introduces functional groups that can be further manipulated to install the sulfonic acid moiety. A well-established oxidation reaction converts 2,6-dimethylpyridine into pyridine-2,6-dicarboxylic acid. This can be achieved using various oxidizing agents, including hexavalent chromium salts in an acidic environment. chemicalbook.com This two-stage process involves the formation of a molar addition compound between the dicarboxylic acid and chromic anhydride, which is then hydrolyzed to yield the final product. chemicalbook.com

Another approach to functionalize the precursor is through bioconversion. The fungus Exophiala dermatitidis has been shown to selectively oxidize one of the methyl groups of 2,6-dimethylpyridine to produce 6-methylpicolinic acid (6-methylpyridine-2-carboxylic acid) in high yield, without forming the dicarboxylic acid. nih.gov This regioselective oxidation provides a different functionalized precursor for further synthetic modifications.

While these oxidation methods provide valuable precursors, the subsequent conversion of the carboxylic acid groups to a sulfonic acid group at the 3-position is not a straightforward transformation and would require additional, potentially complex, synthetic steps.

Multi-step Reaction Pathways for Structural Scaffold Construction

A more viable multi-step pathway to this compound involves the construction of a pyridine ring with the desired substitution pattern already in place or easily accessible. A key intermediate in this approach is 2,6-dimethyl-3-aminopyridine.

The synthesis of 2,6-dimethylpyridine itself can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. acs.org One laboratory-scale synthesis involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which is then oxidized, hydrolyzed, and decarboxylated. chemicalbook.com Industrial production often involves the reaction of formaldehyde, acetone, and ammonia. chemicalbook.com

Once 2,6-dimethylpyridine is obtained, it can be converted to 2,6-dimethyl-3-aminopyridine. This can be achieved through nitration followed by reduction.

The crucial step in this pathway is the conversion of the amino group in 2,6-dimethyl-3-aminopyridine to a sulfonic acid group. This can be accomplished via a Sandmeyer-type reaction. The process involves the diazotization of the 3-amino group to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group. Subsequent hydrolysis of the sulfonyl chloride yields the desired this compound. koreascience.kr The diazotization of aminopyridines can be challenging due to the instability of the resulting diazonium salts, but methods using anhydrous conditions or specialized reagents have been developed. google.comgoogle.com

| Reaction Step | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Diazotization of 2,6-dimethyl-3-aminopyridine | NaNO₂, HCl (aq.), 0-5 °C or t-BuONO, anhydrous acid | 2,6-Dimethylpyridine-3-diazonium salt | Instability of diazonium salt requires careful temperature control and immediate use. |

| Sulfonylation (Sandmeyer-type) | SO₂, CuCl₂ (cat.), in a suitable solvent (e.g., acetic acid) | 2,6-Dimethylpyridine-3-sulfonyl chloride | The reaction introduces the sulfonyl chloride group at the 3-position. |

| Hydrolysis | Water | This compound | This final step converts the sulfonyl chloride to the sulfonic acid. |

Synthesis of this compound Derivatives

The sulfonic acid group in this compound can be readily converted into various derivatives, such as sulfonamides and sulfonate esters, which are important functional groups in medicinal chemistry and materials science. The key intermediate for the synthesis of these derivatives is 2,6-dimethylpyridine-3-sulfonyl chloride.

As described in the multi-step synthesis (Section 2.2.2), the sulfonyl chloride can be prepared from 2,6-dimethyl-3-aminopyridine via a Sandmeyer-type reaction. koreascience.kr Alternatively, if this compound is available, it can be converted to the sulfonyl chloride by reaction with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Once the sulfonyl chloride is obtained, it can be reacted with a variety of nucleophiles to form the corresponding derivatives.

Sulfonamides: Reaction of 2,6-dimethylpyridine-3-sulfonyl chloride with primary or secondary amines, in the presence of a base to neutralize the HCl byproduct, yields the corresponding sulfonamides. The reactivity of the amine will influence the reaction conditions required. google.com

Sulfonate Esters: Reaction with alcohols in the presence of a base affords sulfonate esters. The choice of alcohol and reaction conditions can be varied to produce a range of esters.

| Derivative Type | General Reaction | Example Nucleophile | Product Class |

|---|---|---|---|

| Sulfonamide | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl | Ammonia, primary amines, secondary amines | 2,6-Dimethylpyridine-3-sulfonamides |

| Sulfonate Ester | R-SO₂Cl + R'OH → R-SO₂OR' + HCl | Alcohols, phenols | 2,6-Dimethylpyridine-3-sulfonates |

Table 2: General synthesis of derivatives from 2,6-dimethylpyridine-3-sulfonyl chloride (where R = 2,6-dimethylpyridin-3-yl).

The synthesis of these derivatives allows for the exploration of the structure-activity relationships of molecules containing the 2,6-dimethylpyridine-3-sulfonyl moiety.

Synthesis of Sulfonate and Sulfonamide Analogues

The synthesis of sulfonate and sulfonamide analogues from this compound hinges on the reactivity of the intermediate sulfonyl chloride. This intermediate is susceptible to nucleophilic attack, allowing for the formation of a diverse range of derivatives.

Synthesis of 2,6-Dimethylpyridine-3-sulfonyl chloride: Following established protocols for similar pyridine sulfonic acids, this compound can be heated with phosphorus pentachloride and phosphorus oxychloride to yield the corresponding sulfonyl chloride. chemicalbook.com This reactive intermediate is often used immediately in the next step without extensive purification.

Reaction with Amines to form Sulfonamides: The crude or purified 2,6-dimethylpyridine-3-sulfonyl chloride is reacted with a primary or secondary amine to furnish the N-substituted sulfonamide. osi.lv The reaction is typically carried out in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. This method is a cornerstone of sulfonamide synthesis. ijarsct.co.in

Table 1: Examples of Sulfonamide Synthesis from 2,6-Dimethylpyridine-3-sulfonyl chloride

| Amine Nucleophile | Product (Sulfonamide) |

| Ammonia (NH₃) | 2,6-Dimethylpyridine-3-sulfonamide |

| Methylamine (CH₃NH₂) | N-Methyl-2,6-dimethylpyridine-3-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-2,6-dimethylpyridine-3-sulfonamide |

| Piperidine (C₅H₁₀NH) | 3-(Piperidine-1-sulfonyl)-2,6-dimethylpyridine |

Preparation of Esters and Amides from the Sulfonic Acid Moiety

The preparation of esters (sulfonate esters) and amides (sulfonamides) from the sulfonic acid group follows the two-step procedure outlined above, utilizing the sulfonyl chloride intermediate.

Preparation of Sulfonate Esters: To synthesize sulfonate esters, 2,6-dimethylpyridine-3-sulfonyl chloride is treated with an appropriate alcohol. The reaction is often facilitated by a non-nucleophilic base like pyridine, which serves to scavenge the HCl generated during the reaction. This esterification allows for the introduction of various alkyl or aryl groups. The steric hindrance provided by the two methyl groups on the pyridine ring may influence the reaction efficiency, particularly with bulky alcohols.

Table 2: Examples of Sulfonate Ester Synthesis from 2,6-Dimethylpyridine-3-sulfonyl chloride

| Alcohol Nucleophile | Product (Sulfonate Ester) |

| Methanol (CH₃OH) | Methyl 2,6-dimethylpyridine-3-sulfonate |

| Ethanol (CH₃CH₂OH) | Ethyl 2,6-dimethylpyridine-3-sulfonate |

| Phenol (C₆H₅OH) | Phenyl 2,6-dimethylpyridine-3-sulfonate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2,6-dimethylpyridine-3-sulfonate |

Preparation of Sulfonamides (Amides of Sulfonic Acid): As detailed in section 2.3.1, the synthesis of sulfonamides is a classic example of preparing an amide derivative from a sulfonic acid. The reaction between 2,6-dimethylpyridine-3-sulfonyl chloride and an amine (primary or secondary) provides a robust and versatile method for creating a library of sulfonamide compounds. The choice of amine dictates the substitution pattern on the sulfonamide nitrogen. This reaction is fundamental in medicinal chemistry for the synthesis of new therapeutic agents. ijarsct.co.in

Iii. Comprehensive Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2,6-Dimethylpyridine-3-sulfonic acid.

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. The presence of the sulfonic acid group introduces distinctive features, including the S=O and S-O stretching vibrations, as well as the O-H stretching of the sulfonic acid group itself. The 2,6-dimethylpyridine (B142122) ring will contribute with its own set of characteristic aromatic C-H and C=C/C=N stretching and bending vibrations.

Expected FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

| 3100-3000 | Aromatic C-H stretching | Medium to Weak |

| 3000-2850 | Methyl C-H stretching (asymmetric and symmetric) | Medium |

| ~2900 | O-H stretching (sulfonic acid) | Broad, Medium to Strong |

| 1600-1580 | C=C/C=N ring stretching | Strong |

| 1470-1430 | C-H bending (methyl) | Medium |

| 1250-1120 | S=O asymmetric stretching | Strong |

| 1080-1030 | S=O symmetric stretching | Strong |

| 900-800 | S-O stretching | Strong |

| 850-750 | Aromatic C-H out-of-plane bending | Strong |

Note: This table represents predicted values based on characteristic functional group frequencies and data from analogous compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the vibrational transitions. The Raman spectrum of this compound would be particularly sensitive to the vibrations of the pyridine (B92270) ring and the symmetric vibrations of the sulfonate group.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, often silver or gold nanoparticles. For this compound, SERS could provide insights into the orientation of the molecule on the metal surface. It is anticipated that the sulfonic acid group, being hydrophilic, would interact with the metal surface, leading to an enhancement of the vibrational modes associated with this group and the adjacent pyridine ring. The orientation could be perpendicular or tilted with respect to the metal surface, influencing which vibrational modes are most enhanced. chemicalbook.comgithub.io

Expected Raman and SERS Observations for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected SERS Enhancement |

| Pyridine ring breathing | ~1000-1050 | Strong |

| Symmetric S=O stretching | ~1080-1030 | Strong |

| Aromatic C-H in-plane bending | ~1200-1300 | Medium |

| Methyl C-H rocking/bending | ~1400-1450 | Medium |

Note: This table is predictive and based on general principles of Raman and SERS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The sulfonic acid group, being a strong electron-withdrawing group, will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (downfield). The two methyl groups at positions 2 and 6 are chemically equivalent and would therefore produce a single, more intense signal.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~8.0-8.2 | Doublet | 1H |

| H-5 | ~7.4-7.6 | Doublet | 1H |

| CH₃ (at C-2 and C-6) | ~2.5-2.7 | Singlet | 6H |

| SO₃H | ~10-12 | Broad Singlet | 1H |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the sulfonic acid group (C-3) is expected to be significantly deshielded. The carbons bearing the methyl groups (C-2 and C-6) will also be downfield due to the electronegativity of the nitrogen atom in the pyridine ring.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~150-155 |

| C-3 | ~140-145 |

| C-4 | ~125-130 |

| C-5 | ~120-125 |

| CH₃ | ~20-25 |

Note: These are estimated chemical shifts and the actual values can vary depending on the experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion.

The expected molecular weight of this compound (C₇H₉NO₃S) is approximately 187.22 g/mol . In positive ion mode ESI-MS, the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 188. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 186 would be expected.

The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃, 80 Da), leading to a prominent fragment ion corresponding to the 2,6-dimethylpyridinium cation at m/z 107. Further fragmentation of the pyridine ring could also be observed.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Ionization Mode |

| [M+H]⁺ | 188 | Positive ESI |

| [M-H]⁻ | 186 | Negative ESI |

| [M-SO₃]⁺ | 107 | Positive ESI (Fragment) |

Note: The relative intensities of these ions would depend on the specific mass spectrometry conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and obtaining structural information of thermally labile molecules like this compound. By analyzing the mass-to-charge ratio (m/z) of ions generated in the gas phase, ESI-MS provides a precise measurement of the molecular mass.

In positive ion mode, the compound is expected to be readily protonated at the basic pyridine nitrogen atom, yielding the [M+H]⁺ ion. Adducts with common cations, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also frequently observed. In negative ion mode, deprotonation of the highly acidic sulfonic acid group results in a prominent [M-H]⁻ ion. Predicted m/z values for various adducts of this compound (C₇H₉NO₃S, Monoisotopic Mass: 187.03032 Da) are summarized in the table below. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z | Ion Type |

|---|---|---|

| [M+H]⁺ | 188.03760 | Positive |

| [M+Na]⁺ | 210.01954 | Positive |

| [M+K]⁺ | 225.99348 | Positive |

| [M+NH₄]⁺ | 205.06414 | Positive |

| [M-H]⁻ | 186.02304 | Negative |

Data sourced from PubChem. uni.lu

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where selected precursor ions are fragmented. The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses. A primary fragmentation pathway is expected to be the neutral loss of sulfur trioxide (SO₃, 80 Da), a common fragmentation for sulfonic acids. copernicus.org Other potential fragmentations could involve cleavages within the pyridine ring structure, though these are typically less favored. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and the identification of related compounds in complex mixtures. nih.gov

Solid-State Structural Determination via X-ray Crystallography

A review of available scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. If such a study were to be conducted, it would yield crucial data including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This empirical data is fundamental for understanding the molecule's intrinsic structural properties and how it organizes itself in a crystalline lattice. mdpi.com

In the absence of experimental crystallographic data, the nature of the intermolecular interactions and the crystal packing of this compound can be predicted based on its functional groups. The molecular structure contains a highly acidic sulfonic acid group (-SO₃H) and a basic pyridine nitrogen atom, making it a zwitterionic or betaine-like structure in the solid state highly probable.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are essential for characterizing the stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information regarding how a material responds to changes in temperature. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net For this compound, a TGA scan would reveal its thermal stability and decomposition profile. Typically, an initial mass loss at lower temperatures (around 100 °C) would indicate the loss of adsorbed or bound water. The primary decomposition event at higher temperatures would likely correspond to the loss of the sulfonic acid group as SO₃, a characteristic decomposition pathway for aromatic sulfonic acids. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govtudelft.nl A DSC thermogram for this compound would identify the temperatures of phase transitions. An endothermic peak would indicate the melting point of the compound, and the area under this peak could be used to calculate the enthalpy of fusion. Other thermal events, such as solid-solid phase transitions or the glass transition, could also be detected. The decomposition process observed in TGA would appear as a complex, broad exothermic or endothermic event at higher temperatures in the DSC trace.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Iv. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for a wide range of chemical systems.

For 2,6-Dimethylpyridine-3-sulfonic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, calculating precise bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. For instance, the MEP map would likely show negative potential around the oxygen atoms of the sulfonate group and the nitrogen of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative Electronic Properties Calculable by DFT for this compound

| Property | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the molecule's nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the molecule's electrophilic character. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A large gap implies high stability and low reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on each atom. | Helps in understanding intramolecular charge distribution and reactivity sites. |

The Hartree-Fock (HF) method is a foundational ab initio calculation method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. asianpubs.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly for calculating molecular geometries and vibrational frequencies. asianpubs.org

Studies on the related compound, pyridine-3-sulfonic acid, have utilized the HF method with basis sets like 6-31G(d) to calculate its molecular geometry and vibrational wavenumbers. asianpubs.org For this compound, an HF approach would similarly yield optimized structural parameters. The addition of two methyl groups at the 2 and 6 positions would be expected to cause steric hindrance, potentially influencing the orientation of the sulfonic acid group relative to the pyridine ring. This steric effect is known to influence the chemical properties of related compounds like 2,6-dimethylpyridine (B142122) (2,6-lutidine).

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for calculating molecular properties. They are most useful for very large molecules where higher-level calculations are computationally prohibitive.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are extensively used to predict and interpret spectroscopic data. By calculating the vibrational frequencies of a molecule, researchers can assign the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions.

For pyridine-3-sulfonic acid, theoretical vibrational analysis has been successfully performed using the Hartree-Fock method. asianpubs.org The calculated wavenumbers, after scaling to correct for systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. asianpubs.org A similar computational analysis for this compound would allow for the assignment of its vibrational modes. Key vibrational modes would include:

Pyridine ring stretching and breathing modes.

C-H stretching and bending modes from the methyl groups and the pyridine ring.

Asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group.

Stretching of the C-S and S-O bonds.

Deformation and scissoring modes of the SO₂ group.

Table 2: Representative Vibrational Wavenumbers and Assignments for Pyridine-3-sulfonic acid (Illustrative for this compound Analysis)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated HF/6-31G(d) (cm⁻¹) | Assignment |

| 1628 | 1629 | 1625 | Pyridine Ring Stretching |

| 1470 | - | 1432 | Pyridine Ring Stretching |

| 1035 | 1034 | 1034 | S-O Stretching |

| 1022 | 1020 | 1033 | Pyridine Ring Breathing |

| 742 | 742 | - | C-S Stretching |

| 633 | 630 | - | SO₂ Scissoring |

| 608 | 607 | - | SO₂ Scissoring |

Source: Data based on studies of pyridine-3-sulfonic acid. asianpubs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Explore Conformational Space: The sulfonic acid group (-SO₃H) can rotate around the C-S bond. MD simulations can identify the most stable rotational conformers and the energy barriers between them.

Analyze Solvation Effects: By simulating the molecule in a solvent like water, MD can reveal the structure of the solvation shell, including the formation and dynamics of hydrogen bonds between the sulfonic acid group, the pyridine nitrogen, and water molecules.

Study Molecular Flexibility: Quantify the flexibility of different parts of the molecule, such as the pyridine ring and its substituents, which can influence its ability to interact with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and reaction products, providing a detailed step-by-step description of the reaction pathway.

For this compound, computational modeling could be applied to understand:

Acid-Base Chemistry: Model the protonation/deprotonation equilibrium of the sulfonic acid group and the pyridine nitrogen to calculate their respective pKa values.

Reactivity in Synthesis: Investigate the mechanisms of its synthesis (e.g., sulfonation of 2,6-dimethylpyridine) or its participation in further reactions. This involves locating the transition state structures and calculating the activation energies for each step, which helps in understanding reaction kinetics and predicting the most favorable reaction pathway.

Role as a Buffer: The compound is noted for its use as a non-coordinating buffer, a property attributed to steric hindrance from the methyl groups. Computational models could quantify this steric effect by simulating the approach of a reactant to the acidic or basic sites and calculating the energetic penalty imposed by the methyl groups.

V. Chemical Reactivity and Reaction Mechanism Studies

Acidic Properties and Proton Transfer Mechanisms

The presence of both a strongly acidic sulfonic acid group and a weakly basic pyridine (B92270) nitrogen atom defines the acid-base chemistry of 2,6-Dimethylpyridine-3-sulfonic acid. This dual character allows it to act as a Brønsted acid and a Lewis base.

This compound possesses two sites that can participate in proton transfer: the sulfonic acid group (-SO₃H) and the pyridine ring nitrogen.

The sulfonic acid group is the primary source of Brønsted acidity. Aryl sulfonic acids are known to be strong acids, comparable in strength to sulfuric acid. Their acidity stems from the high polarity of the O-H bond and the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻) after deprotonation. The negative charge on the sulfonate anion is delocalized over three oxygen atoms and the sulfur atom, which significantly stabilizes the conjugate base and favors proton donation.

The primary factors influencing the strength of the sulfonic acid group in this molecule include:

Resonance Effects : The sulfonate group itself is highly resonance-stabilized. This is the dominant factor contributing to its strong acidity.

The Pyridine Nitrogen : The basicity of the pyridine nitrogen is also a key factor. The parent compound, 2,6-dimethylpyridine (B142122) (2,6-lutidine), has a conjugate acid pKa of approximately 6.7. wikipedia.orgnih.gov The presence of the strongly electron-withdrawing sulfonic acid group at the 3-position reduces the electron density on the nitrogen atom, making it a weaker base than 2,6-lutidine.

Due to the strong acidic nature of the sulfonic acid and the weakly basic nature of the pyridine nitrogen, the compound likely exists as a zwitterion (internal salt) in the solid state and in polar solvents, where the sulfonic acid proton has been transferred to the pyridine nitrogen.

Table 1: Comparison of Approximate pKa Values for Various Acids

| Compound | Functional Group | Approximate pKa | Acid Strength |

|---|---|---|---|

| p-Toluenesulfonic acid | Aryl Sulfonic Acid | -2.8 | Very Strong |

| This compound | Aryl Sulfonic Acid | < 0 | Very Strong (estimated) |

| Benzoic Acid | Carboxylic Acid | 4.2 | Weak |

| Acetic Acid | Carboxylic Acid | 4.8 | Weak |

| Phenol | Phenolic Hydroxyl | 10.0 | Very Weak |

Note: The pKa value for this compound is an estimation based on the known strong acidity of aryl sulfonic acids.

The lone pair of electrons on the nitrogen atom of the pyridine ring allows this compound to function as a Lewis base, capable of donating this electron pair to a Lewis acid (an electron pair acceptor). However, this interaction is significantly influenced by steric hindrance.

The two methyl groups at the 2- and 6-positions (ortho to the nitrogen) are bulky and physically obstruct the approach of Lewis acids to the nitrogen atom. wikipedia.org This steric hindrance, characteristic of 2,6-disubstituted pyridines, makes the nitrogen a "non-coordinating" or "sterically hindered" base. wikipedia.orgchemicalbook.com

While a strong Lewis acid like Boron trifluoride (BF₃) or Tris(pentafluorophenyl)borane (B(C₆F₅)₃) can still form an adduct with the nitrogen, the equilibrium for this formation is less favorable than for unhindered pyridines. acs.org In some cases, the steric crowding prevents a stable adduct from forming altogether, leading to a "frustrated Lewis pair" (FLP), where the Lewis acid and Lewis base coexist without forming a classical dative bond but can act in concert to react with other molecules. acs.org

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring's reactivity is dictated by its electron-deficient nature and the directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. nih.gov Electrophilic attack, when it does occur under harsh conditions, is directed towards the C-3 and C-5 positions (meta to the nitrogen). In this compound, the C-3 position is already substituted. The sulfonic acid group is a strongly deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The combined effect is complex:

The sulfonic acid group directs incoming electrophiles to the C-5 position.

The methyl groups direct to the C-3 (blocked), C-4, and C-5 positions.

Nucleophilic Aromatic Substitution (NAS) : The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). youtube.comquimicaorganica.org This reactivity is further enhanced by the presence of the strongly electron-withdrawing sulfonic acid group. If a suitable leaving group were present at the C-4 or C-6 positions, it could be displaced by a nucleophile. The reaction proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org Coordination of a Lewis acid to the pyridine nitrogen can further activate the ring toward nucleophilic attack. semanticscholar.orgnih.govbath.ac.uk

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) can undergo several characteristic reactions. The most significant of these is desulfonation, which is the reverse of the sulfonation reaction used to introduce the group.

Desulfonation : This reaction involves the cleavage of the carbon-sulfur bond and removal of the sulfonic acid group, replacing it with a hydrogen atom. wikipedia.org It is typically achieved by heating the aryl sulfonic acid in dilute aqueous acid (e.g., aqueous H₂SO₄ or HCl). wikipedia.orgnumberanalytics.com The reaction is an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile. The reversibility of sulfonation is a key feature that distinguishes it from other electrophilic aromatic substitutions like nitration.

Conversion to Derivatives : Like other sulfonic acids, the group can be converted into derivatives. Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the sulfonic acid into the more reactive 2,6-dimethylpyridine-3-sulfonyl chloride. This sulfonyl chloride can then react with various nucleophiles to form sulfonamides (with ammonia (B1221849) or amines) and sulfonate esters (with alcohols).

Hydrolysis and Stability Studies

The primary hydrolytic pathway for this compound is the desulfonation reaction described above. The stability of the compound is therefore condition-dependent.

Acidic Conditions : In the presence of hot, dilute aqueous acid, the compound is susceptible to hydrolysis, leading to the removal of the sulfonic acid group to yield 2,6-dimethylpyridine. wikipedia.orgnumberanalytics.com

Neutral and Basic Conditions : Under neutral or basic conditions, the C-S bond is generally stable, and the compound exists as the sulfonate salt. The pyridine ring itself is a stable aromatic system. The parent compound, 2,6-lutidine, is noted for its resistance to microbiological degradation, suggesting the dimethylpyridine core is robust. wikipedia.org

Therefore, this compound is considered a stable compound under standard conditions but will undergo hydrolytic desulfonation when heated in an aqueous acidic medium.

Extensive Literature Search Yields No Data on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and scholarly articles for information on the coordination chemistry and metal complexation of this compound, no specific research findings, data, or publications detailing the synthesis, characterization, or properties of its metal complexes were identified.

The inquiry, intended to populate a detailed article on the subject, sought specific experimental and theoretical data across several key areas of coordination chemistry. The planned sections and subsections of the article are listed below:

VI. Coordination Chemistry and Metal Complexation of this compound

Vi. Coordination Chemistry and Metal Complexation of 2,6 Dimethylpyridine 3 Sulfonic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Pyridine (B92270) Sulfonate Ligands

Targeted searches were conducted for each of these topics using a variety of keywords including the compound name, "metal complex," "coordination chemistry," "synthesis," "crystal structure," "spectroscopy," "magnetic properties," and "metal-organic framework."

The search results did not yield any relevant studies focused on 2,6-dimethylpyridine-3-sulfonic acid as a ligand in metal complexes. The scientific literature that was retrieved focused on the coordination chemistry of other, structurally related pyridine derivatives, such as pyridine-dicarboxylic acids, aminopyridines, and other substituted pyridine ligands. While the field of coordination chemistry is vast, it appears that this compound has not been a subject of investigation in this context, or at least, such studies are not available in widely accessible scientific databases.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, or specific content for the outlined sections. The absence of published data prevents a scientifically accurate discussion of the synthesis, structure, and properties of metal complexes involving this specific ligand.

Vii. Catalytic Applications and Mechanistic Insights

Heterogeneous Catalysis Utilizing 2,6-Dimethylpyridine-3-sulfonic Acid Derivatives

Heterogeneous catalysts are crucial in industrial chemistry, offering advantages such as easy separation from reaction mixtures and potential for recycling. mdpi.com Derivatives of this compound are promising candidates for creating novel solid acid catalysts by immobilizing them onto various solid supports.

Solid acid catalysts are frequently developed by anchoring sulfonic acid groups onto stable inorganic or carbon-based supports. This approach aims to replace corrosive and difficult-to-separate liquid acids like sulfuric acid. aurak.ac.ae

Functionalized Carbon: Activated carbon, with its high surface area and chemical stability, serves as an excellent support for sulfonic acid catalysts. nih.govresearchgate.net The functionalization can be achieved by reacting the support with a derivative of this compound. Such carbon-based catalysts have shown high activity in esterification reactions, which is attributed to the high density of sulfonic acid groups that can be achieved on the carbon surface. mdpi.comnih.govfrontiersin.org

Functionalized Silica (B1680970): Silica (SiO₂) is another widely used support due to its low cost, thermal stability, and well-defined porous structure. mdpi.com Sulfonic acid groups can be tethered to the silica surface, creating a robust and reusable catalyst. researchgate.net Silica-supported sulfonic acid catalysts have proven to be highly effective in the esterification of carboxylic acids, such as levulinic acid, under mild reaction conditions. nih.govuva.nl The organic tether connecting the sulfonic acid group to the silica support can prevent the deactivation of the active sites, particularly in the presence of water. nih.gov

The table below summarizes the common supports used for developing solid acid catalysts and the typical methods of functionalization.

| Support Material | Functionalization Method | Key Advantages |

| Activated Carbon | Covalent attachment of sulfonic acid groups | High surface area, chemical stability |

| Silica (SiO₂) | Grafting of organosilanes followed by sulfonation | Low cost, thermal stability, porous structure |

| Metal Oxides (TiO₂, ZrO₂, Al₂O₃) | Grafting or direct sulfonation | Tunable acidic/basic properties, chemical stability |

Solid acid catalysts derived from sulfonic acids are utilized in a variety of important organic reactions.

Esterification: The esterification of carboxylic acids with alcohols is a fundamental reaction in the chemical industry, with applications ranging from the production of fragrances to biofuels. aurak.ac.ae Sulfonic acid-functionalized solid catalysts are highly effective for these reactions, offering an environmentally benign alternative to traditional homogeneous catalysts like sulfuric acid. aurak.ac.aeresearchgate.net For instance, silica-supported sulfonic acids have demonstrated high conversion rates and selectivity in the esterification of levulinic acid with various alcohols. nih.govuva.nl The reusability of these catalysts over multiple cycles without significant loss of activity is a key advantage. nih.gov

Homogeneous Catalysis Using this compound and Its Complexes

In homogeneous catalysis, the catalyst and reactants are in the same phase, which can lead to high activity and selectivity. This compound and its metal complexes can act as effective homogeneous catalysts. The pyridine (B92270) ring can coordinate to a metal center, while the sulfonic acid group can influence the complex's solubility and electronic properties or participate directly in the catalytic cycle. mdpi.comresearchgate.net The development of metal-ligand cooperation, where both the metal and the ligand are actively involved in bond activation, is a key area of research in homogeneous catalysis. mdpi.com

Role as a Catalyst, Co-catalyst, or Additive in Chemical Reactions

The bifunctional nature of this compound allows it to play multiple roles in chemical reactions.

Catalyst: As a Brønsted acid, the sulfonic acid group can directly catalyze acid-catalyzed reactions such as esterification and hydrolysis. aurak.ac.ae

Additive: The presence of this compound as an additive can modify the reaction environment, for instance, by altering the pH or by interacting with other catalytic species to form a more active system.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is essential for optimizing reaction conditions and designing more efficient catalysts. For acid-catalyzed reactions like esterification using a sulfonic acid catalyst, the mechanism generally involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from related systems. For example, studies on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (B120327) provide a deeper understanding of C-H activation and functionalization processes involving pyridine derivatives. rsc.orgresearchgate.net Such fundamental studies are crucial for elucidating the intricate steps involved in catalytic cycles and for the rational design of new catalysts.

Viii. Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline and Solution States

In its crystalline form, 2,6-dimethylpyridine-3-sulfonic acid is expected to exist as a zwitterion, where the acidic proton from the sulfonic acid group is transferred to the more basic pyridine (B92270) nitrogen atom. This intramolecular proton transfer would result in a pyridinium (B92312) sulfonate structure. The primary intermolecular interactions would then be strong charge-assisted hydrogen bonds between the pyridinium N-H group and the sulfonate oxygen atoms. These interactions are fundamental in directing the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

In solution, the nature of the hydrogen bonding would be highly dependent on the solvent. In polar protic solvents, the compound would likely engage in hydrogen bonding with solvent molecules. In less polar solvents, intermolecular hydrogen bonding between solute molecules would be more prevalent, potentially leading to the formation of dimers or larger aggregates. The specific patterns and strengths of these hydrogen bonds, however, require detailed crystallographic and spectroscopic studies for elucidation.

Crystal Engineering Strategies Employing this compound

Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. The bifunctional nature of this compound makes it a potentially valuable building block, or synthon, in crystal engineering. The pyridinium sulfonate moiety can form robust and predictable hydrogen-bonding motifs.

Formation of Co-crystals and Salts

The formation of a co-crystal or a salt with another molecule is determined by the difference in the pKa values of the interacting species. Given the acidic nature of the sulfonic acid group and the basic nature of the pyridine nitrogen, this compound can readily form salts with stronger bases.

Co-crystals could potentially be formed with neutral molecules that can participate in hydrogen bonding. The selection of a suitable co-former would be critical. For example, molecules with amide or carboxylic acid functional groups could form predictable hydrogen-bonded synthons with the pyridinium sulfonate moiety. The success of co-crystal formation would depend on the relative strengths of the various possible intermolecular interactions.

Table 1: Potential Supramolecular Synthons with this compound

| Synthon Type | Interacting Functional Groups | Predicted Interaction |

| Homosynthon | Pyridinium and Sulfonate | Charge-assisted N-H···O hydrogen bonds |

| Heterosynthon | Sulfonate and Carboxylic Acid | O-H···O hydrogen bonds |

| Heterosynthon | Pyridinium and Amide | N-H···O and C-H···O hydrogen bonds |

This table is predictive and based on general principles of supramolecular chemistry, as specific experimental data for this compound is not available.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The well-defined structure and hydrogen bonding capabilities of this compound suggest its potential use in molecular recognition and host-guest chemistry.

It could potentially act as a guest molecule, fitting into the cavity of a larger host molecule through hydrogen bonding and electrostatic interactions. Conversely, self-assembled structures of this compound might create cavities or channels capable of encapsulating smaller guest molecules. The specificity of this recognition would be governed by the size, shape, and chemical complementarity between the host and the guest. There are currently no published studies demonstrating such applications for this specific compound.

Ix. Advanced Analytical Methodologies for Characterization in Complex Media

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 2,6-Dimethylpyridine-3-sulfonic acid from intricate mixtures, enabling its subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this polar and non-volatile compound. Gas Chromatography (GC), while less direct due to the compound's low volatility, can be employed following a derivatization step.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC, often with the addition of an ion-pairing reagent, is a common strategy for the analysis of sulfonic acids. The inherent polarity of the sulfonic acid group and the basicity of the pyridine (B92270) ring mean that interactions with a nonpolar stationary phase (like C18) need to be modulated for effective retention and separation.

Ion-pair chromatography is a widely used technique for the separation of ionic compounds such as sulfonic acids. researchgate.netoup.comthermofisher.comgoogle.comdiva-portal.org In this approach, a bulky counter-ion is added to the mobile phase to form a neutral ion-pair with the charged analyte. This neutral complex can then be retained by a reversed-phase column. For an anionic compound like this compound, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) would be suitable. researchgate.net

The retention behavior can be finely tuned by adjusting the concentration of the ion-pairing reagent, the organic modifier (typically acetonitrile (B52724) or methanol) content in the mobile phase, and the pH. oup.com

A typical HPLC method for the analysis of a compound structurally similar to this compound, such as 3-pyridinesulfonic acid, might employ a C18 column with a mobile phase of acetonitrile and water containing an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com

Interactive Data Table: Illustrative HPLC Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 5 µm, 4.6 x 250 mm | Polymer-based reversed-phase | Amino-propyl, 5 µm |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 3.5) | Water with 5 mM Tetrabutylammonium Phosphate | Acetonitrile |

| Mobile Phase B | Acetonitrile | Acetonitrile with 5 mM Tetrabutylammonium Phosphate | 100 mM Ammonium (B1175870) Acetate (B1210297) |

| Gradient | Isocratic 70% A / 30% B | Gradient: 20% to 80% B in 10 min | Gradient: 90% to 50% A in 15 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 230 nm | UV at 265 nm |

Gas Chromatography (GC):

Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition in the injector and column. Therefore, a derivatization step is essential to convert the sulfonic acid group into a less polar and more volatile derivative. gcms.czjfda-online.com

Common derivatization approaches for sulfonic acids include alkylation to form sulfonate esters. gcms.cz Reagents such as trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used for this purpose, often in an automated fashion. mdpi.com Another approach is silylation, which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group, although alkylation is often preferred for sulfonic acids. gcms.cz

Once derivatized, the resulting compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane) coupled with a flame ionization detector (FID) or a mass spectrometer.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are powerful tools for the definitive identification and trace-level quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the premier technique for the analysis of polar, non-volatile compounds like this compound. It offers high sensitivity and specificity, allowing for analysis in complex biological and environmental samples.

When using ion-pair chromatography for separation, a major challenge for LC-MS is the introduction of non-volatile ion-pairing reagents (like tetrabutylammonium salts) into the mass spectrometer, as they can cause ion suppression and contaminate the ion source. researchgate.net To circumvent this, methods have been developed that incorporate an online suppressor to remove the non-volatile cations before the eluent enters the MS. researchgate.net Alternatively, volatile ion-pairing agents or ion-exchange chromatography with volatile buffers like ammonium acetate can be used. researchgate.netcapes.gov.br

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be employed, monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the necessary derivatization as described in the GC section, GC-MS can be a highly effective method for the analysis of this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the derivative, which will exhibit a characteristic molecular ion and fragmentation pattern.

For example, after methylation, the resulting methyl 2,6-dimethylpyridine-3-sulfonate would be amenable to GC-MS analysis. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the derivative. On-column derivatization with reagents like tetrabutylammonium hydroxide has also been successfully used for the GC-MS analysis of other sulfonic acids. researchgate.net

Interactive Data Table: Potential Mass Spectrometric Parameters for this compound Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Remarks |

| LC-MS (ESI-) | Negative | 186.0 [M-H]⁻ | 80.0 [SO₃]⁻, 106.0 [M-H-SO₃]⁻ | Common fragments for sulfonic acids. |

| LC-MS/MS (ESI-) | Negative | 186.0 | 80.0 | For Selected Reaction Monitoring (SRM). |

| GC-MS (EI+) of Methyl Ester | Positive | 201.1 [M]⁺ | 170.1 [M-OCH₃]⁺, 121.1 [M-SO₂OCH₃]⁺ | Hypothetical fragmentation post-derivatization. |

Electrochemical Techniques for Redox Behavior

Electrochemical techniques can provide valuable insights into the redox properties of this compound. The pyridine ring is electrochemically active and can undergo reduction at a suitable electrode surface.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful technique to study the reduction and oxidation processes of electroactive species. For pyridine and its derivatives, CV can reveal information about their reduction potentials and the stability of the resulting radical species. rsc.orgwpmucdn.com

The electrochemical behavior of pyridinium (B92312) ions has been studied on various electrode materials, including platinum, gold, silver, and copper. rsc.orgwpmucdn.com The reduction potential is sensitive to the electrode material and the presence of substituents on the pyridine ring. The electron-withdrawing sulfonic acid group is expected to make the reduction of the pyridine ring in this compound occur at a less negative potential compared to unsubstituted pyridine. The methyl groups, being electron-donating, would have an opposing effect.

Studies are typically conducted in both aqueous and non-aqueous media. The pH of the aqueous solution will significantly influence the electrochemistry, as the pyridine nitrogen can be protonated. In non-aqueous solvents like acetonitrile, the fundamental electron transfer processes can be studied with fewer complications from protonation.

X. Future Research Directions and Emerging Applications in Chemical Science

Integration in Advanced Materials Science

The molecular architecture of 2,6-Dimethylpyridine-3-sulfonic acid makes it a promising candidate for the development of advanced materials. The pyridine (B92270) ring offers a rigid and planar scaffold, while the sulfonic acid group provides a site for strong intermolecular interactions and coordination with metal ions. The methyl groups can influence the steric environment and solubility of resulting materials.

Future research could focus on its use as a building block for:

Metal-Organic Frameworks (MOFs): The sulfonic acid group can act as a linker to coordinate with metal centers, forming porous crystalline structures. The properties of these MOFs could be tailored for applications in gas storage, catalysis, and separation technologies. The steric hindrance from the methyl groups could lead to the formation of MOFs with unique pore geometries.

Proton-Conducting Membranes: The sulfonic acid group is a well-known proton donor, making this compound a potential component in the fabrication of proton-exchange membranes for fuel cells. The thermal stability of the pyridine ring could contribute to the development of membranes that can operate at higher temperatures.

Functional Polymers: this compound could be incorporated into polymer chains as a functional monomer. The resulting polymers may exhibit interesting properties such as ion-exchange capabilities, thermal stability, and altered solubility, making them suitable for applications in water treatment, catalysis, and specialty coatings.

| Potential Material Application | Key Functional Group(s) | Potential Properties |

| Metal-Organic Frameworks (MOFs) | Pyridine ring, Sulfonic acid | Porosity, Catalytic activity, Gas storage capacity |

| Proton-Conducting Membranes | Sulfonic acid | Proton conductivity, Thermal stability |

| Functional Polymers | Pyridine ring, Sulfonic acid | Ion-exchange, Thermal resistance, Modified solubility |

Exploration of Novel Chemical Reactivities

The interplay of the electron-withdrawing sulfonic acid group and the electron-donating methyl groups on the pyridine ring suggests a rich and underexplored reaction chemistry for this compound. Future investigations could uncover novel synthetic pathways and reactive intermediates.

Key areas for exploration include:

Functional Group Transformations: The sulfonic acid group can be a versatile handle for further functionalization. It could be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters, each opening doors to a new family of derivatives with potentially unique properties.

Ring Modification Reactions: While the pyridine ring is generally electron-deficient, the activating effect of the methyl groups could facilitate electrophilic substitution reactions under specific conditions. Conversely, nucleophilic aromatic substitution at positions activated by the sulfonic acid group could also be explored. The regioselectivity of such reactions would be a key area of study.

Methyl Group Functionalization: The methyl groups could be subjected to oxidation or halogenation to introduce further functionality onto the pyridine scaffold, leading to the synthesis of novel ligands, catalysts, or biologically active molecules.

| Reaction Type | Potential Reagents | Potential Products |

| Sulfonic Acid Conversion | Thionyl chloride (SOCl₂) | 2,6-Dimethylpyridine-3-sulfonyl chloride |

| Amines (R-NH₂) | N-substituted-2,6-Dimethylpyridine-3-sulfonamides | |

| Electrophilic Aromatic Substitution | Nitrating agents | Nitro-2,6-dimethylpyridine-3-sulfonic acid derivatives |

| Nucleophilic Aromatic Substitution | Alkoxides, Amines | Substituted 2,6-dimethylpyridine (B142122) derivatives |

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers a powerful tool to accelerate the exploration of this compound and its potential derivatives. By employing theoretical models, researchers can predict molecular properties and guide experimental efforts, saving time and resources.

Future computational studies could focus on:

Predicting Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric, electronic, and spectroscopic properties of this compound. This can provide insights into its reactivity, stability, and potential interactions with other molecules.

Designing Novel Derivatives: Computational screening of virtual libraries of derivatives can help identify candidates with desired properties for specific applications. For example, modeling the binding of sulfonamide derivatives to biological targets could guide the design of new drug candidates.

Modeling Material Properties: For applications in materials science, computational simulations can be used to predict the structure and properties of polymers or MOFs incorporating this compound. This can help in understanding structure-property relationships and in the rational design of new materials. A series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives have been prepared as analogs of NMDA receptor antagonists, and molecular modeling has been used to understand the pharmacological results. nih.gov

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, Reactivity indices | Guiding synthetic strategies |

| Molecular Docking | Binding affinity to biological targets | Drug discovery |

| Molecular Dynamics (MD) | Conformation and dynamics of polymers | Materials design |

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Chemistry

The unique combination of a heterocyclic ring and a sulfonic acid group in this compound opens up intriguing possibilities for interdisciplinary research, particularly at the interface of chemistry with biology and environmental science.

Chemical Biology:

The pyridine scaffold is a common motif in many biologically active compounds and FDA-approved drugs. lifechemicals.com The sulfonic acid group can enhance water solubility, a desirable property for potential therapeutic agents. Future research could explore:

Enzyme Inhibition: Pyridine sulfonamides are known to be effective inhibitors of carbonic anhydrase, an important enzyme in human physiology. lookchem.com Derivatives of this compound could be synthesized and screened for their inhibitory activity against various enzymes implicated in disease.

Antimicrobial Activity: Many substituted pyridine compounds have shown promising antimicrobial and insecticidal activities. nih.govresearchgate.net The title compound and its derivatives could be evaluated for their potential as new antibacterial or antifungal agents.

Environmental Chemistry:

The ability of the sulfonic acid group to bind to metal ions and the chemical stability of the pyridine ring suggest potential applications in environmental remediation and catalysis.

Metal Sequestration: Polymers or materials functionalized with this compound could be developed for the removal of heavy metal ions from contaminated water.

Catalysis for Pollutant Degradation: The compound could serve as a ligand for transition metal catalysts used in the oxidative degradation of persistent organic pollutants in wastewater.

| Research Area | Potential Application | Rationale |

| Chemical Biology | Enzyme inhibitors, Antimicrobial agents | Pyridine is a known pharmacophore; sulfonic acid improves solubility. |

| Environmental Chemistry | Heavy metal sequestration, Catalysis | Sulfonic acid group chelates metals; pyridine ring is a stable ligand scaffold. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethylpyridine-3-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonation of 2,6-dimethylpyridine derivatives using reagents like chlorosulfonic acid or sulfur trioxide under controlled temperature (e.g., 0–5°C to minimize side reactions). Post-sulfonation, neutralization with sodium hydroxide or ammonium hydroxide yields the sulfonic acid salt. Reaction conditions (e.g., solvent polarity, stoichiometry of sulfonating agents) critically impact regioselectivity and purity. For example, excess sulfonating agents may lead to over-sulfonation, requiring purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). NMR confirms sulfonic acid substitution via deshielding of the C3 carbon.

- IR Spectroscopy : Stretching vibrations for sulfonic acid groups (S=O at ~1200–1300 cm) and pyridine ring vibrations (~1600 cm) are diagnostic.

- LC-MS : Validates molecular weight (e.g., [M-H] ion) and detects impurities .

Q. How can researchers optimize solubility for biological assays involving this compound?

- Methodological Answer : The sulfonic acid group enhances water solubility, but pH adjustments (e.g., buffering to pH 7.4 with phosphate buffers) or co-solvents (e.g., DMSO ≤1% v/v) may be required for hydrophobic matrices. Conduct solubility screens using UV-Vis spectroscopy or dynamic light scattering to assess aggregation .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonation of 2,6-dimethylpyridine derivatives?

- Methodological Answer : Sulfonation typically proceeds via electrophilic substitution, where the electron-deficient pyridine ring directs sulfonic acid groups to the meta position (C3). Steric hindrance from the 2,6-dimethyl groups can slow reaction kinetics, necessitating longer reaction times. Isotopic labeling (e.g., ) and computational modeling (DFT) can validate reaction pathways and transition states .

Q. How can contradictory data in spectroscopic characterization be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from tautomerism, paramagnetic impurities, or solvent effects. Cross-validate using:

- 2D NMR (e.g., COSY, HSQC) to confirm coupling interactions.

- X-ray crystallography for definitive structural assignment.

- Variable-temperature NMR to detect dynamic processes .

Q. What environmental considerations are critical when scaling up synthesis?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts (e.g., HCl from chlorosulfonic acid) with bases like sodium bicarbonate.

- Green Chemistry : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., ethyl acetate) and employ catalytic sulfonation to reduce reagent waste.

- Lifecycle Assessment : Quantify energy use and emissions via software tools (e.g., SimaPro) to align with EPA guidelines .

Q. How can computational methods predict the reactivity of this compound in supramolecular systems?

- Methodological Answer : Molecular docking (AutoDock) or molecular dynamics (GROMACS) simulations model interactions with biological targets (e.g., enzymes). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.